Ignavine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

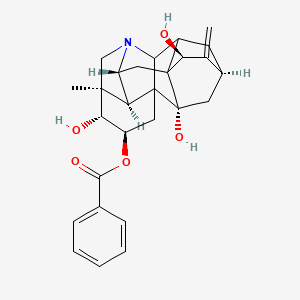

Ignavine is a novel compound identified as an allosteric modulator of the μ opioid receptor. It is derived from the processed tuber of the Aconitum species, which has been traditionally used in Japanese medicine for pain management. This compound has shown potential in enhancing the analgesic effects of opioid receptor agonists, making it a promising candidate for pain management strategies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of ignavine involves the extraction from the processed Aconiti tuber. The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature. it is known that the extraction process involves pharmacokinetic analysis to isolate this compound from other components of the Aconiti tuber .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from the Aconiti tuber. This would include steps such as solvent extraction, chromatography, and crystallization to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: Ignavine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions involving this compound have not been extensively studied.

Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of this compound .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce substituted this compound compounds .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ignavine has been identified as a novel allosteric modulator of the μ-opioid receptor (MOR), which is crucial in pain regulation. Research indicates that this compound exhibits bidirectional activity depending on its concentration:

- Low Concentrations (~1 μM) : Enhances the activity of MOR agonists such as DAMGO (D-Ala(2)-N-Me-Phe(4)-Gly-ol(5)-enkephalin) and endomorphin-1, thereby increasing analgesic effects.

- High Concentrations (>10 μM) : Inhibits MOR activity, suggesting a complex interaction that could be leveraged for therapeutic applications in pain management .

Therapeutic Potential

Given its unique properties, this compound holds promise for several therapeutic applications:

- Pain Management : As a positive allosteric modulator, this compound could provide an innovative approach to pain relief, potentially reducing reliance on traditional opioids and their associated side effects .

- Non-Sedative Analgesics : Unlike many opioid medications, this compound has shown no sedative effects in preliminary studies, making it a candidate for safer analgesic alternatives .

- Anti-inflammatory and Anti-spasmodic Uses : There are indications that this compound may possess additional pharmacological properties such as anti-inflammatory and anti-spasmodic effects, further broadening its therapeutic scope .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

- In Vivo Analgesia Studies :

- Molecular Dynamics Simulations :

- Comparative Studies with Other Modulators :

Summary Table of this compound Applications

Mecanismo De Acción

Ignavine exerts its effects by binding to the μ opioid receptor. It acts as an allosteric modulator, meaning it binds to a site on the receptor distinct from the active site. This binding induces a conformational change in the receptor, enhancing the response to opioid receptor agonists such as D-Ala(2)-N-Me-Phe(4)-Gly-ol(5)-enkephalin (DAMGO), endomorphin-1, and morphine. At higher concentrations, this compound can inhibit the response, demonstrating its dual modulatory activity .

Comparación Con Compuestos Similares

Aconitine: Another compound derived from the Aconitum species, known for its toxic properties and use in traditional medicine.

Morphine: A well-known opioid receptor agonist used for pain management.

Endomorphin-1: An endogenous opioid peptide that binds to the μ opioid receptor.

Uniqueness of Ignavine: this compound is unique in its ability to modulate the μ opioid receptor allosterically. Unlike direct agonists such as morphine, this compound enhances the effects of other agonists at low concentrations and inhibits them at higher concentrations. This dual activity makes this compound a promising candidate for developing new pain management strategies with potentially reduced side effects .

Propiedades

Fórmula molecular |

C27H31NO5 |

|---|---|

Peso molecular |

449.5 g/mol |

Nombre IUPAC |

[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate |

InChI |

InChI=1S/C27H31NO5/c1-13-15-8-16-20-26-11-18(33-23(31)14-6-4-3-5-7-14)22(30)24(2)12-28(20)17(19(24)26)10-25(16,21(13)29)27(26,32)9-15/h3-7,15-22,29-30,32H,1,8-12H2,2H3/t15-,16?,17+,18+,19+,20?,21+,22-,24-,25?,26?,27-/m0/s1 |

Clave InChI |

FOIZZXKAYVIZQC-HBFXMWHYSA-N |

SMILES |

CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |

SMILES isomérico |

C[C@]12CN3[C@H]4[C@H]1C5(C3C6C[C@H]7C[C@@]5(C6(C4)[C@@H](C7=C)O)O)C[C@H]([C@@H]2O)OC(=O)C8=CC=CC=C8 |

SMILES canónico |

CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |

Sinónimos |

ignavine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.